N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a prop-2-en-1-yloxy group, and a sulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the hydrazide by reacting an appropriate acyl hydrazine with a substituted benzaldehyde under acidic or basic conditions. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- (E)-1-(1-ALLYL-1H-BENZO[D]IMIDAZOL-2-YL)-3-(4-SUBSTITUTED PHENYL) PROP-2-EN-1-ONE
Uniqueness
N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N2O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H26N2O3S/c1-4-12-27-20-11-10-18(13-21(20)26-5-2)14-23-24-22(25)16-28-15-19-9-7-6-8-17(19)3/h4,6-11,13-14H,1,5,12,15-16H2,2-3H3,(H,24,25)/b23-14+ |
InChI Key |
DOLNEPVGXAUVNG-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=CC=C2C)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=CC=C2C)OCC=C |
Origin of Product |
United States |
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